molecular formula C6H13ClN2O3 B1330866 Methyl 2-(2-aminopropanoylamino)acetate CAS No. 78551-49-2

Methyl 2-(2-aminopropanoylamino)acetate

Cat. No.: B1330866
CAS No.: 78551-49-2
M. Wt: 196.63 g/mol
InChI Key: YPQGKQWQCHPXLB-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopropanoylamino)acetate (CAS: 78551-49-2) is a methyl ester derivative featuring a hybrid structure of glycine and 2-aminopropanamide. Its molecular formula is C₆H₁₁N₂O₃, with a backbone comprising an acetamide group linked via a secondary amine to a methyl ester moiety. This compound is structurally significant due to its dual functional groups—amide and ester—which confer reactivity in peptide synthesis and pharmaceutical applications.

Properties

CAS No.

78551-49-2

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.63 g/mol

IUPAC Name

methyl 2-(2-aminopropanoylamino)acetate;hydrochloride

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H

InChI Key

YPQGKQWQCHPXLB-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC(=O)OC)N

Canonical SMILES

CC(C(=O)NCC(=O)OC)N.Cl

sequence

AG

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-aminopropanoylamino)acetate can be synthesized through a multi-step process involving the reaction of glycine derivatives with appropriate reagents. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst to form methyl glycinate. This intermediate is then reacted with 2-aminopropanoic acid under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopropanoylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2-aminopropanoylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-aminopropanoylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amide groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Key Functional Groups/Substituents Notable Structural Features Reference
Methyl 2-(2-aminopropanoylamino)acetate C₆H₁₁N₂O₃ Ester, amide, secondary amine Hybrid glycine-2-aminopropanamide backbone
Methyl 2-[(propan-2-yl)amino]acetate C₆H₁₃NO₂ Ester, tertiary amine (isopropyl) Simpler aliphatic amine substituent
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate C₆H₆Cl₂N₄O₂ Ester, triazine ring, chloro groups Electron-deficient triazine enhances reactivity
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate C₂₄H₂₃Cl₂N₃O₇ Ester, dichlorophenoxy, dimethoxypyrimidine Extended π-system with hydrogen bonding
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate C₇H₁₂ClNO₂ Ester, chloro, imino (Schiff base-like) Potential for tautomerism and coordination
Key Observations :
  • Amine Substituents: Methyl 2-[(propan-2-yl)amino]acetate () replaces the aminopropanoyl group with a bulky isopropyl amine, reducing hydrogen-bonding capacity but improving lipophilicity .
  • Heterocyclic Influence : The triazine-containing compound () exhibits higher electrophilicity due to electron-withdrawing chlorine atoms, making it reactive in nucleophilic aromatic substitutions compared to the amide-based target compound .
  • Extended Conjugation: The compound in features a dichlorophenoxy group and dimethoxypyrimidine, creating a rigid, planar structure with dihedral angles (65.71° and 44.42°) that stabilize crystal packing via C–H···O hydrogen bonds. This contrasts with the target compound’s flexibility .
Key Observations :
  • Schiff Base Reactivity: Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate () can act as a ligand in coordination chemistry due to its imino group, unlike the target compound’s amide .
  • Triazine Reactivity : The dichlorotriazine derivative () undergoes nucleophilic substitutions, whereas the target compound’s amide group is more prone to hydrolysis .

Physicochemical and Crystallographic Properties

Table 3: Physical Property Comparisons
Compound Crystallographic Features Solubility & Stability Reference
This compound Not reported in evidence Likely polar due to amide/ester groups
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-...}propanoate Dihedral angles (65.71°, 44.42°); C–H···O bonds Low solubility in nonpolar solvents
Triazine derivative () Not reported; likely π-stacking High thermal stability due to aromatic rings
Key Observations :
  • Hydrogen Bonding: The dichlorophenoxy compound () forms intermolecular C–H···O bonds, enhancing crystallinity compared to the target compound’s flexible structure .
  • Thermal Stability : Triazine-based compounds () generally exhibit higher thermal stability due to aromatic conjugation .

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